molecular formula C40H84O4Ti B8529183 Isodecanol, titanium(4+) salt CAS No. 71832-75-2

Isodecanol, titanium(4+) salt

Cat. No.: B8529183
CAS No.: 71832-75-2
M. Wt: 677.0 g/mol
InChI Key: CLHDMDMPZWRBNL-UHFFFAOYSA-N
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Description

Titanium alkoxides are coordination compounds where titanium(4+) is bonded to alkoxide ligands. Titanium alkoxides are widely used as catalysts, precursors for TiO₂ synthesis, and in sol-gel processes . The absence of specific data on the isodecanol derivative necessitates extrapolation from shorter- and longer-chain analogs, highlighting trends in reactivity, solubility, and industrial utility.

Properties

CAS No.

71832-75-2

Molecular Formula

C40H84O4Ti

Molecular Weight

677.0 g/mol

IUPAC Name

8-methylnonan-1-olate;titanium(4+)

InChI

InChI=1S/4C10H21O.Ti/c4*1-10(2)8-6-4-3-5-7-9-11;/h4*10H,3-9H2,1-2H3;/q4*-1;+4

InChI Key

CLHDMDMPZWRBNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCC[O-].CC(C)CCCCCCC[O-].CC(C)CCCCCCC[O-].CC(C)CCCCCCC[O-].[Ti+4]

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis and Condensation Reactions

Titanium alkoxides hydrolyze readily to form titanium dioxide (TiO2) or oxo-clusters :

Ti(OR)4+2H2OTiO2+4ROH\text{Ti(OR)}_4 + 2\,\text{H}_2\text{O} \longrightarrow \text{TiO}_2 + 4\,\text{ROH}

Reaction Characteristics

PropertyTitanium Isopropoxide Expected Behavior for Isodecanol Derivative
Hydrolysis RateFast (minutes in humid air)Slower due to hydrophobic alkyl chain
Product MorphologyAmorphous/crystalline TiO2Likely amorphous with larger particles
ByproductIsopropanolIsodecanol

Hydrolysis kinetics depend on:

  • Water-to-Alkoxide Ratio : Excess water accelerates TiO2 precipitation .

  • Additives : Acetic acid or chelating agents modify particle size and crystallinity .

Thermal Decomposition

Thermogravimetric analysis (TGA) of titanium isopropoxide shows decomposition at 140–500°C to yield TiO2 . For isodecanol derivatives:

  • Weight Loss Stages :

    • 140–200°C : Evaporation of residual alcohol.

    • 200–400°C : Combustion of organic ligands.

    • >400°C : Crystallization of TiO2 (anatase/rutile) .

  • Residual Carbon : Longer alkyl chains may require higher calcination temperatures to remove carbonaceous residues .

Coordination Chemistry and Catalysis

Titanium alkoxides act as Lewis acids in catalysis. For example, TTIP facilitates:

  • Sharpless Epoxidation : Asymmetric oxidation of allylic alcohols .

  • Kulinkovich Reaction : Cyclopropanation of alkenes .

  • Sol-Gel Processes : Synthesis of TiO2 thin films or nanoparticles .

Proposed Catalytic Mechanisms

  • Substrate Coordination :

    Ti(OR)4+SubstrateTi(OR)3(Substrate)++RO\text{Ti(OR)}_4 + \text{Substrate} \longrightarrow \text{Ti(OR)}_3(\text{Substrate})^+ + \text{RO}^-
  • Transition-State Stabilization : Enhanced by Ti(IV) electrophilicity .

Reactivity with Protic Reagents

Titanium alkoxides react with acids, bases, and other nucleophiles:

  • Acid Treatment : Forms titanyl complexes (e.g., TiOSO4 in H2SO4) .

  • Base Treatment : Generates metatitanates (e.g., CaTiO3) .

  • Alcohol Exchange : Transesterification with shorter-chain alcohols :

    Ti(OC10H21)4+4CH3OHTi(OCH3)4+4C10H21OH\text{Ti(OC}_{10}\text{H}_{21})_4 + 4\,\text{CH}_3\text{OH} \longrightarrow \text{Ti(OCH}_3)_4 + 4\,\text{C}_{10}\text{H}_{21}\text{OH}

Comparative Analysis of Titanium Alkoxides

ParameterTi(O*^i*Pr)4 Ti(OC10H21)4 (Predicted)
SolubilityMiscible with polar organicsLimited to nonpolar solvents
Hydrolysis RateHighLow
Thermal StabilityDecomposes at 140°CStable up to 200°C
Catalytic ActivityHigh (low steric hindrance)Moderate (bulky ligands)

Comparison with Similar Compounds

Titanium(IV) Isopropoxide (C₁₂H₂₈O₄Ti)

  • Molecular Formula : C₁₂H₂₈O₄Ti
  • Molecular Weight : 284.219 g/mol
  • CAS No.: 546-68-9
  • Physical State : Liquid at room temperature .
  • Applications: Catalyst in esterification and polymerization reactions. Precursor for TiO₂ nanoparticles in coatings and ceramics .
  • Reactivity : Rapid hydrolysis in the presence of moisture, forming titanium oxides and alcohols .

Titanium Tetraethoxide (C₈H₂₀O₄Ti)

  • Molecular Formula : C₈H₂₀O₄Ti
  • Molecular Weight : 228.109 g/mol
  • CAS No.: 3087-36-3
  • Physical State : Liquid.
  • Applications :
    • Sol-gel processing for thin films and glasses.
    • Less steric hindrance compared to isopropoxide, enabling faster reactions .

Titanium Tetra(octanolate) (C₃₂H₆₈O₄Ti)

  • Molecular Formula: C₃₂H₆₈O₄Ti (inferred from 1-octanol ligand structure) .
  • Molecular Weight : ~564.73 g/mol (calculated).
  • CAS No.: 732-64-9 .
  • Applications :
    • Hydrophobic coatings due to long alkyl chains.
    • Slower hydrolysis rate compared to shorter-chain analogs, suitable for controlled release applications .

Titanium(4+) Phosphate (O₁₆P₄Ti₃)

  • Molecular Formula : O₁₆P₄Ti₃
  • Molecular Weight : 523.4897 g/mol .
  • CAS No.: 15578-51-5 .
  • Applications :
    • Ceramic and catalytic materials.
    • Structurally distinct from alkoxides, with phosphate ligands enabling thermal stability .

Table 1: Comparative Properties of Titanium Alkoxides

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Applications Hydrolysis Rate
Titanium(IV) Isopropoxide C₁₂H₂₈O₄Ti 284.219 546-68-9 Catalysts, TiO₂ precursors High
Titanium Tetraethoxide C₈H₂₀O₄Ti 228.109 3087-36-3 Sol-gel processes Very High
Titanium Tetra(octanolate) C₃₂H₆₈O₄Ti ~564.73 732-64-9 Hydrophobic coatings Low
Titanium(4+) Phosphate O₁₆P₄Ti₃ 523.49 15578-51-5 High-temperature ceramics Negligible

Research Findings and Industrial Relevance

  • Reactivity Trends: Shorter alkoxy chains (e.g., ethoxide, isopropoxide) exhibit higher hydrolysis rates due to reduced steric hindrance, making them ideal for rapid sol-gel transitions . Longer chains (e.g., octanolate) slow hydrolysis, enabling applications in moisture-resistant coatings .
  • Thermal Stability : Titanium phosphate demonstrates exceptional stability at high temperatures, unlike alkoxides, which decompose to TiO₂ .
  • Safety Considerations : Titanium alkoxides require handling under inert conditions due to moisture sensitivity. Tetraethyl titanate mixtures, for example, are flagged for restricted use in food-contact applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing isodecanol, titanium(4+) salt, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves reacting titanium tetrachloride with isodecanol under anhydrous conditions, using inert gas purging to prevent hydrolysis. Purity validation requires a combination of elemental analysis (e.g., ICP-OES for Ti content) and spectroscopic techniques (FTIR for confirming esterification via Ti-O-C bonds). Chromatographic methods (HPLC or GC) can detect unreacted isodecanol or byproducts .
  • Key Data : Density (885 kg/m³) and molar mass (212.4 g/mol) from physical characterization should align with theoretical values.

Q. Which spectroscopic techniques are most effective for structural characterization of titanium(4+) salts, and what spectral markers indicate successful coordination?

  • Methodological Answer : FTIR is critical for identifying Ti-O vibrational bands (950–1050 cm⁻¹). NMR (¹³C and ¹H) can resolve isodecanol’s alkyl chain environment, though titanium’s paramagnetic nature may broaden peaks. Complementary XRD analysis confirms crystalline structure .

Q. How does the solubility of this compound in nonpolar solvents impact its application in catalytic systems?

  • Methodological Answer : Solubility in hydrocarbons (e.g., hexane) can be assessed via gravimetric analysis. Poor solubility may necessitate surfactant additives or functionalized ligands. Stability in solution should be monitored using UV-Vis spectroscopy to detect aggregation .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of titanium(4+) salts in esterification or polymerization reactions?

  • Methodological Answer : Density Functional Theory (DFT) models can simulate Ti-O bond dissociation energies and transition states. Molecular Dynamics (MD) simulations assess solvent interactions. Validate predictions with kinetic studies (e.g., Arrhenius plots) and compare with experimental turnover frequencies .

Q. What experimental strategies resolve contradictions in reported thermal stability data for titanium(4+) alkoxide complexes?

  • Methodological Answer : Thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. O₂) clarifies decomposition pathways. Discrepancies may arise from trace moisture or ligand impurities; replicate experiments with rigorously dried samples are essential. Cross-reference with DSC to identify phase transitions .

Q. How do ligand steric effects in isodecanol influence the catalytic activity of titanium(4+) salts in asymmetric synthesis?

  • Methodological Answer : Systematic variation of isodecanol’s branching (e.g., C9 vs. C11 chains) paired with kinetic studies (e.g., enantiomeric excess via chiral HPLC) quantifies steric impact. X-ray crystallography or EXAFS can correlate ligand structure with Ti coordination geometry .

Q. What statistical approaches are recommended for analyzing variability in catalytic performance data across replicate experiments?

  • Methodological Answer : Apply ANOVA to identify significant outliers. Principal Component Analysis (PCA) reduces multidimensional data (e.g., reaction rate, yield, selectivity) to isolate dominant variables. Bootstrap resampling estimates confidence intervals for kinetic parameters .

Data Contradiction and Validation

Q. How should researchers address conflicting NMR spectra interpretations for titanium(4+) alkoxide complexes?

  • Methodological Answer : Paramagnetic broadening in NMR complicates analysis; use low-temperature measurements or alternative techniques like EPR. Cross-validate with XPS to confirm oxidation states and EXAFS for local coordination environment .

Q. What protocols ensure reproducibility in synthesizing titanium(4+) salts when literature methods yield inconsistent yields?

  • Methodological Answer : Document exact stoichiometry, solvent drying methods, and reaction atmosphere. Publish negative results (e.g., hydrolysis byproducts) and share raw data (spectra, chromatograms) for peer validation .

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